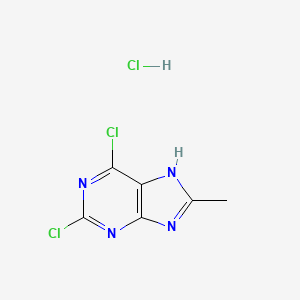
2,6-dichloro-8-methyl-9H-purine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a chemical compound with the molecular formula C6H4Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-8-methyl-9H-purine;hydrochloride typically involves the chlorination of 8-methyl-9H-purine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
2,6-Dichloro-8-methyl-9H-purine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted purines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products include oxo derivatives and dechlorinated purines.
科学研究应用
2,6-Dichloro-8-methyl-9H-purine;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2,6-dichloro-8-methyl-9H-purine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the methyl group at the 8 position.
8-Methyl-9H-purine: Similar in structure but lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C6H5Cl3N4 |
|---|---|
分子量 |
239.5 g/mol |
IUPAC 名称 |
2,6-dichloro-8-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H |
InChI 键 |
CXQSZTVJNYFZJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















